molecular formula C12H22O4 B100535 Bishomononactic acid CAS No. 17488-13-0

Bishomononactic acid

Cat. No. B100535
CAS RN: 17488-13-0
M. Wt: 230.3 g/mol
InChI Key: CVBMGXOQKKDPQF-UHFFFAOYSA-N
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Description

Bishomononactic acid is a natural organic compound that belongs to the class of polyketide macrolides. It is produced by the bacterium Streptomyces griseus and has been found to exhibit a wide range of biological activities. This compound has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.

Mechanism of Action

The mechanism of action of bishomononactic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in target cells. For example, this compound has been found to inhibit the growth of bacteria by interfering with cell wall synthesis and membrane function. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the modulation of cytokine production, and the induction of oxidative stress. These effects are thought to contribute to the antibacterial, antifungal, antitumor, and immunomodulatory properties of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of bishomononactic acid for lab experiments is that it is a natural compound that can be easily extracted from bacterial cultures. This makes it a cost-effective and sustainable source of bioactive molecules. However, one limitation of using this compound in lab experiments is that its complex biosynthetic pathway makes it difficult to produce in large quantities.

Future Directions

There are many potential future directions for research on bishomononactic acid. One area of interest is the development of new drugs and agricultural products based on this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the discovery of new therapeutic targets. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy for human and animal use.
Conclusion
This compound is a natural compound produced by the bacterium Streptomyces griseus that exhibits a wide range of biological activities. Its potential applications in medicine and agriculture have made it the subject of extensive scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound for human and animal use.

Synthesis Methods

Bishomononactic acid is produced by the bacterium Streptomyces griseus through a complex biosynthetic pathway. The synthesis of this compound involves the condensation of malonyl-CoA and methylmalonyl-CoA by polyketide synthase (PKS) enzymes, followed by a series of modifications including cyclization, epoxidation, and reduction. The final product is then released from the PKS enzyme complex and exported out of the bacterial cell.

Scientific Research Applications

Bishomononactic acid has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and immunomodulatory effects. These properties make this compound a promising candidate for the development of new drugs and agricultural products.

properties

CAS RN

17488-13-0

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid

InChI

InChI=1S/C12H22O4/c1-7(2)10(13)6-9-4-5-11(16-9)8(3)12(14)15/h7-11,13H,4-6H2,1-3H3,(H,14,15)

InChI Key

CVBMGXOQKKDPQF-UHFFFAOYSA-N

SMILES

CC(C)C(CC1CCC(O1)C(C)C(=O)O)O

Canonical SMILES

CC(C)C(CC1CCC(O1)C(C)C(=O)O)O

synonyms

bishomononactic acid

Origin of Product

United States

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